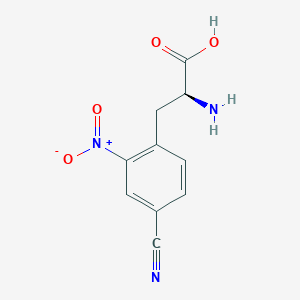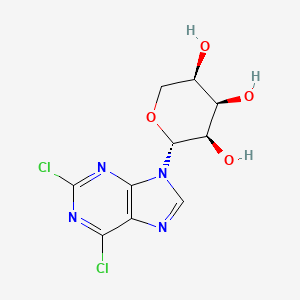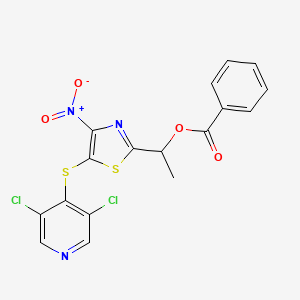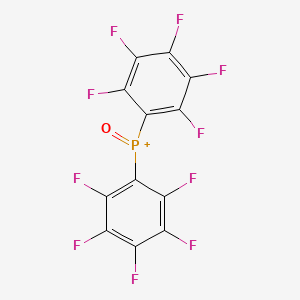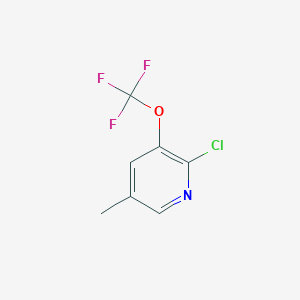
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethoxy group imparts significant stability and reactivity to the molecule, making it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine typically involves the fluorination of 2-chloro-5-methylpyridine using reagents such as antimony trifluoride or other fluorinating agents . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as vapor-phase reactions or continuous flow processes to achieve high yields and purity . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles such as amines or thiols for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the trifluoromethoxy group.
Major Products
The major products formed from these reactions include various substituted pyridines and complex organic molecules that can be used in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine and its derivatives involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, leading to increased efficacy in its applications . The exact pathways and targets depend on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-methylpyridine: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
Uniqueness
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and stability . These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where stability and reactivity are crucial.
Eigenschaften
Molekularformel |
C7H5ClF3NO |
|---|---|
Molekulargewicht |
211.57 g/mol |
IUPAC-Name |
2-chloro-5-methyl-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c1-4-2-5(6(8)12-3-4)13-7(9,10)11/h2-3H,1H3 |
InChI-Schlüssel |
BGPYXPZMALIERS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)
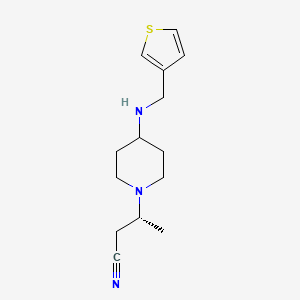

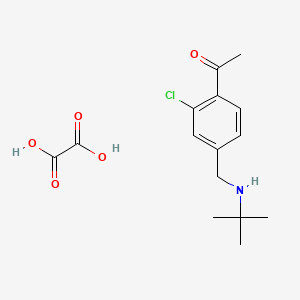
![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
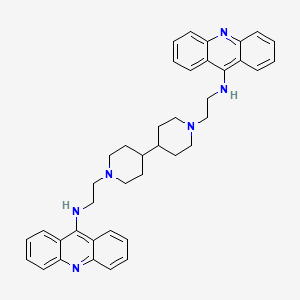
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
